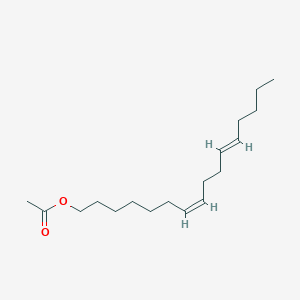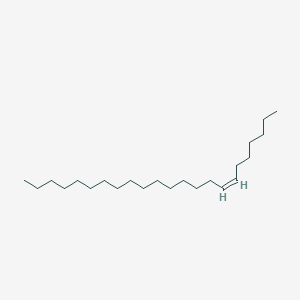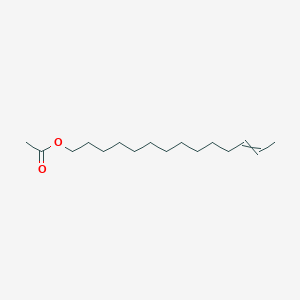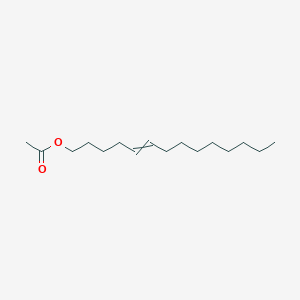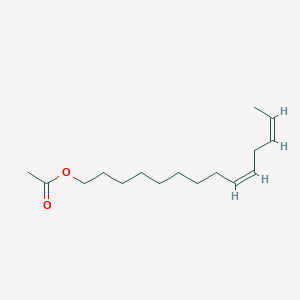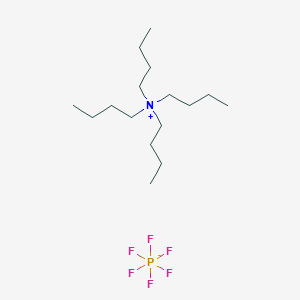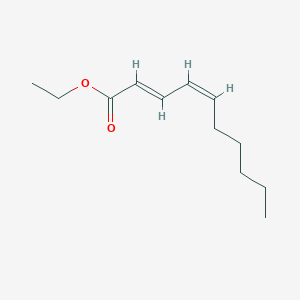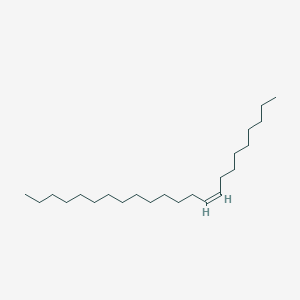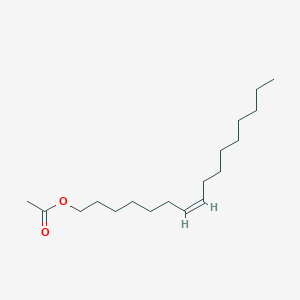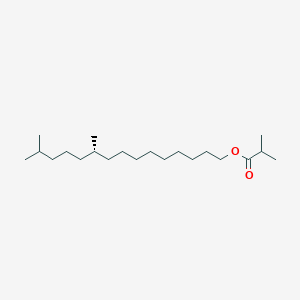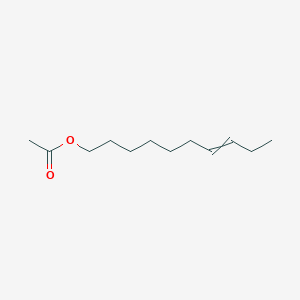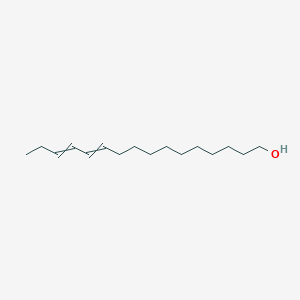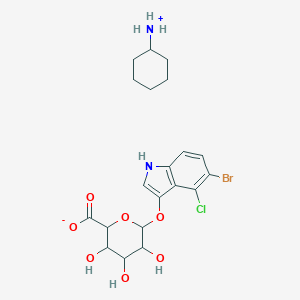
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromogenic substrate for β-glucuronidase that is converted by the enzyme into an intense blue prepicitate. Used for the detection of the Gus gene in bacterial colonies.
Mechanism of Action
Target of Action
X-Gluc (Cyclohexanamine), also known as Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate or X-Beta-d-glcua dcha h2o, primarily targets the enzyme β-glucuronidase (GUS) . This enzyme is produced by E. coli and plays a crucial role in the hydrolysis of glucuronides .
Mode of Action
X-Gluc acts as a dye reagent for the detection of β-glucuronidase (GUS) activity . It interacts with the GUS enzyme, leading to a reaction that results in a visible color change . This interaction allows for the detection of the expression of target genes .
Biochemical Pathways
The biochemical pathway affected by X-Gluc involves the hydrolysis of glucuronides. In the presence of the GUS enzyme, X-Gluc is hydrolyzed, leading to the production of a colored compound . This allows for the visualization of GUS activity and, by extension, the detection of E. coli contamination and the expression of target genes .
Pharmacokinetics
Given its use as a dye reagent in molecular biology experiments, it can be inferred that its bioavailability is primarily determined by its ability to interact with the gus enzyme and produce a visible color change .
Result of Action
The primary result of X-Gluc’s action is the production of a blue-colored compound . This color change allows for the detection of GUS activity, which can be used to detect E. coli contamination in food, water, and the urinary tract . It is also widely used in molecular biology experiments to label and detect the expression of target genes .
Action Environment
The action of X-Gluc is influenced by environmental factors such as temperature and the presence of the GUS enzyme . For instance, the plates used in molecular biology experiments are incubated at 35°C and observed 16-24 hours after inoculation . The presence of the GUS enzyme, produced by E. coli, is also a critical factor in the action of X-Gluc .
Biochemical Analysis
Biochemical Properties
X-Gluc (cyclohexanamine) plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When hydrolyzed by β-glucuronidase, X-Gluc (cyclohexanamine) produces a blue precipitate, which is used to visually indicate the presence of the enzyme . This reaction is highly specific, making X-Gluc (cyclohexanamine) an excellent tool for detecting E. coli contamination in food, water, and urinary tract samples . The compound interacts primarily with β-glucuronidase, and the nature of this interaction involves the cleavage of the glucuronic acid moiety from the indole derivative, resulting in the formation of an insoluble blue dye .
Cellular Effects
X-Gluc (cyclohexanamine) influences various cellular processes by serving as a reporter for gene expression. In cells expressing the GUS gene, the presence of X-Gluc (cyclohexanamine) leads to the production of a blue color, indicating active gene expression . This compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism but acts as a marker to visualize these processes . The blue precipitate formed upon hydrolysis by β-glucuronidase can be observed in different cell types, providing insights into the spatial and temporal patterns of gene expression .
Molecular Mechanism
The molecular mechanism of X-Gluc (cyclohexanamine) involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the indole derivative, resulting in the formation of a blue dye . This reaction is highly specific to β-glucuronidase, making X-Gluc (cyclohexanamine) a reliable substrate for detecting the enzyme’s activity . The binding interaction between X-Gluc (cyclohexanamine) and β-glucuronidase is essential for the hydrolysis reaction, which ultimately leads to the visualization of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of X-Gluc (cyclohexanamine) are observed over time as the compound is hydrolyzed by β-glucuronidase. The stability of X-Gluc (cyclohexanamine) is crucial for its effectiveness as a reporter substrate . The compound is generally stable under standard laboratory conditions, but its degradation can occur over extended periods or under harsh conditions . Long-term studies have shown that X-Gluc (cyclohexanamine) maintains its ability to produce a blue precipitate, indicating that it remains effective for detecting β-glucuronidase activity over time .
Dosage Effects in Animal Models
The effects of X-Gluc (cyclohexanamine) in animal models vary with different dosages. At optimal dosages, the compound effectively detects β-glucuronidase activity without causing adverse effects . At high doses, X-Gluc (cyclohexanamine) may exhibit toxic effects, including potential cytotoxicity . It is essential to determine the appropriate dosage to balance the detection sensitivity and minimize any toxic or adverse effects .
Metabolic Pathways
X-Gluc (cyclohexanamine) is involved in metabolic pathways related to the hydrolysis of glucuronic acid derivatives. The primary enzyme interacting with X-Gluc (cyclohexanamine) is β-glucuronidase, which catalyzes the cleavage of the glucuronic acid moiety . This reaction is part of the broader metabolic processes involving glucuronidation and deglucuronidation, which play essential roles in the metabolism of various compounds .
Transport and Distribution
Within cells and tissues, X-Gluc (cyclohexanamine) is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the GUS gene and localized to areas where the enzyme is active . The blue precipitate formed upon hydrolysis by β-glucuronidase indicates the localization and distribution of the enzyme within the cells . This property makes X-Gluc (cyclohexanamine) a valuable tool for studying gene expression patterns in different tissues .
Subcellular Localization
The subcellular localization of X-Gluc (cyclohexanamine) is determined by the activity of β-glucuronidase within specific cellular compartments. The compound is hydrolyzed in the presence of the enzyme, leading to the formation of a blue precipitate in areas where β-glucuronidase is active . This localization can be observed in various cellular compartments, including the cytoplasm and nucleus, depending on the expression pattern of the GUS gene . The ability to visualize subcellular localization makes X-Gluc (cyclohexanamine) a powerful tool for studying gene expression at the cellular level .
Properties
CAS No. |
114162-64-0 |
|---|---|
Molecular Formula |
C20H26BrClN2O7 |
Molecular Weight |
521.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |
InChI Key |
JXCKZXHCJOVIAV-CYRSAHDMSA-N |
SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |
Key on ui other cas no. |
114162-64-0 129541-41-9 |
Pictograms |
Irritant |
Synonyms |
5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt 5-bromo-4-chloro-3-indolylglucuronide BCI-3 Glud |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


